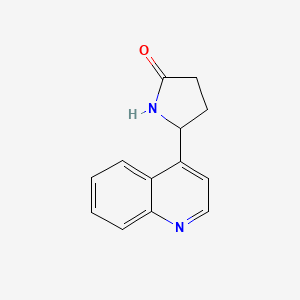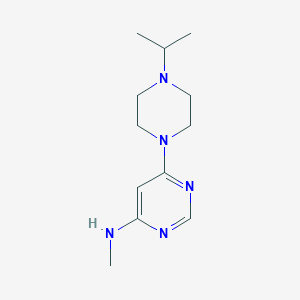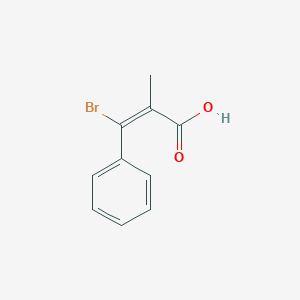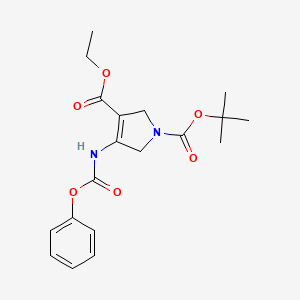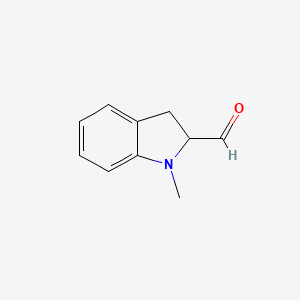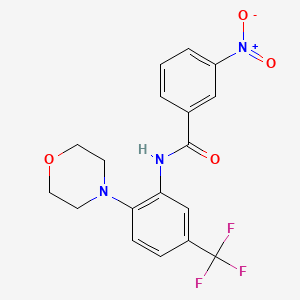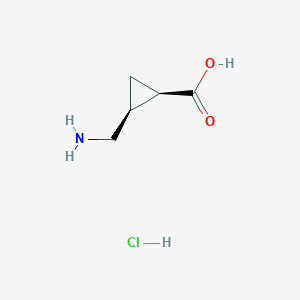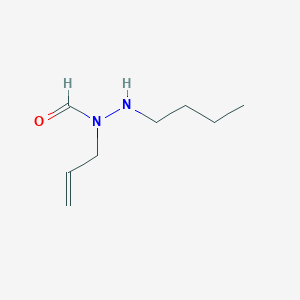
N-Allyl-N'-butylformohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N’-butylformohydrazide is an organic compound that belongs to the class of hydrazides It features an allyl group and a butyl group attached to the nitrogen atoms of the formohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-N’-butylformohydrazide can be synthesized through a multi-step process involving the reaction of allyl amine and butyl isocyanate with formic acid. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of N-Allyl-N’-butylformohydrazide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts or additives to enhance the reaction rate and selectivity may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N’-butylformohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The allyl and butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxidized derivatives. These products can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
N-Allyl-N’-butylformohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: N-Allyl-N’-butylformohydrazide is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-Allyl-N’-butylformohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-Allylaniline: This compound features an allyl group attached to an aniline moiety. It is used in similar applications, such as organic synthesis and medicinal chemistry.
N-Allylcyclohexylamine: This compound has an allyl group attached to a cyclohexylamine moiety. It is studied for its potential biological activities and industrial applications.
N-Allylpiperidine: This compound contains an allyl group attached to a piperidine ring. It is used in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness
N-Allyl-N’-butylformohydrazide is unique due to the presence of both allyl and butyl groups attached to the formohydrazide moiety. This structural feature imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(butylamino)-N-prop-2-enylformamide |
InChI |
InChI=1S/C8H16N2O/c1-3-5-6-9-10(8-11)7-4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChI Key |
JVDVQAWURSQVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNN(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
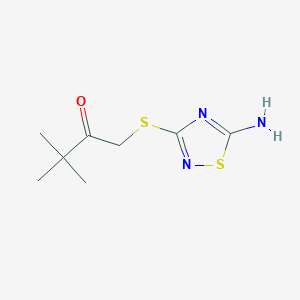
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
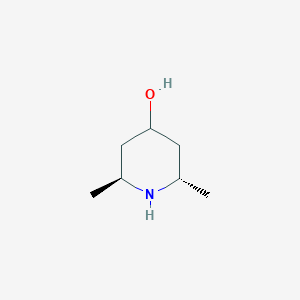
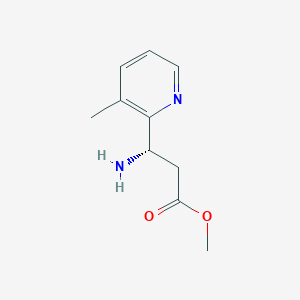
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
